molecular formula C31H41NO4 B1667749 Bardoxolone CAS No. 218600-44-3

Bardoxolone

Katalognummer B1667749
CAS-Nummer: 218600-44-3
Molekulargewicht: 491.7 g/mol
InChI-Schlüssel: TXGZJQLMVSIZEI-UQMAOPSPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bardoxolone is an investigational, once-daily, orally administered activator of Nrf2. It is in development for the treatment of Alport syndrome and autosomal dominant polycystic kidney disease (ADPKD) . It is a synthetic triterpenoid and a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress .


Synthesis Analysis

A shortened synthesis and SAR profiling of Bardoxolone has been reported, enabling the design of analogues that react irreversibly with model thiols, as well as the model protein glutathione S-transferase P1 .


Molecular Structure Analysis

The molecular formula of Bardoxolone is C32H43NO4 .


Chemical Reactions Analysis

Bardoxolone methyl has been shown to react irreversibly with model thiols, as well as the model protein glutathione S-transferase P1 . It has also been used to enable targeted protein degradation of BRD4 .


Physical And Chemical Properties Analysis

The molecular weight of Bardoxolone is 505.69 .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Bardoxolone methyl has been studied for its potential in cancer treatment. A Phase I clinical trial showed that it was well tolerated with a maximum tolerated dose of 900 mg/day. It exhibited antitumor activity, including a complete tumor response in a mantle cell lymphoma patient and a partial response in an anaplastic thyroid carcinoma patient. The drug works by inducing Nrf2 and inhibiting NF-κB and Janus-activated kinase/STAT signaling, leading to decreased levels of NF-κB and cyclin D1 in tumor biopsies (Hong et al., 2012).

Kidney Function in Chronic Kidney Disease (CKD)

Bardoxolone methyl has shown promising results in improving kidney function in patients with CKD. Studies have reported significant increases in estimated glomerular filtration rate (eGFR) in patients with CKD and type 2 diabetes after treatment with bardoxolone methyl. These results suggest that bardoxolone methyl might be beneficial in treating chronic kidney disease, though it warrants further investigation (Pergola et al., 2011).

Diabetic Kidney Disease

Clinical studies with bardoxolone methyl have demonstrated improvements in the glomerular filtration rate of diabetic patients with CKD. The persisting effects of bardoxolone methyl in this challenging group of patients provide optimism for the management of CKD (Thomas & Cooper, 2011).

Acute Kidney Injury

Bardoxolone methyl has been studied for its role in protecting kidneys from acute kidney injury (AKI). It was found to significantly reduce blood urea nitrogen and serum creatinine levels elevated by aristolochic acid, a known nephrotoxin. This protective effect is likely exertedby activating the Nrf2 signaling pathway and increasing the expression of downstream target genes (Wu et al., 2014).

Diabetic Neuropathy

Bardoxolone methyl has been evaluated for its role in painful diabetic neuropathy (DN). It was observed that treatment with bardoxolone methyl in diabetic rats led to significant improvements in nerve conduction velocity, nerve blood flow, and intraepidermal nerve fiber density. It also attenuated thermal and mechanical hyperalgesia in diabetic rats. The underlying mechanism is thought to be through the activation of the Keap1-Nrf2-ARE pathway, contributing to improved mitochondrial function (Kalvala et al., 2020).

Cardiovascular Health in CKD

Bardoxolone methyl's impact on cardiovascular health, particularly in patients with advanced CKD, has been a subject of study. The modulation of the endothelin pathway by bardoxolone methyl may play a role in pharmacologically promoting acute sodium and volume retention and increasing blood pressure in patients with more advanced CKD. This suggests a potential impact on heart function, highlighting the need for careful monitoring in future trials (Camer & Huang, 2014).

Safety And Hazards

Bardoxolone’s effects on albuminuria, blood pressure, and other parameters have raised concerns about its long-term efficacy and safety in patients with Alport syndrome . Bardoxolone’s effect on body weight has implications for pediatric patients . Safety precautions include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Bardoxolone is currently under investigation for its potential in slowing the progression of chronic kidney disease and reducing the risk of progression to kidney failure when used chronically in patients with Alport syndrome . There are also ongoing studies on Bardoxolone’s effect on body weight for pediatric patients .

Eigenschaften

IUPAC Name

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGZJQLMVSIZEI-UQMAOPSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025273
Record name Bardoxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bardoxolone, a synthetic triterpenoid, is a highly potent activator of redox-sensitive signaling pathways that induce programmed cell death (apoptosis) in cancer cells that are under high levels of intrinsic oxidative stress. In contrast, Bardoxolone in normal cells induces protective antioxidant/anti-inflammatory responses. Intensive research in animal models of human cancer has demonstrated that Bardoxolone is a potent anticancer agent with a well-characterized ability to inhibit growth and cause regression of tumors as a single agent and in combination with radiation and chemotherapy. Bardoxolone also suppresses radiation- and chemotherapy-induced damage (e.g., oral mucositis) in normal tissues at dose levels that also produce an anti-cancer effect. Bardoxolone induces apoptosis through both caspase-independent and -dependent mechanisms, the latter involving caspase-8 activation, Bid cleavage, cytochrome c release, and caspase-3 activation. Furthermore, JNK, p38, and ERK pathways are involved in Bardoxolone-induced apoptosis of tumor cell lines mediated by disrupted intracellular redox balance and involving decreased glutathione and increased reactive oxygen species. Study shows that Bardoxolone enhances p42 CEBPA protein at the level of translation.
Record name Bardoxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12651
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bardoxolone

CAS RN

218600-44-3
Record name Bardoxolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218600443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bardoxolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12651
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 218600-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=711193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bardoxolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BARDOXOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HT68L8941
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bardoxolone
Reactant of Route 2
Bardoxolone
Reactant of Route 3
Bardoxolone
Reactant of Route 4
Bardoxolone
Reactant of Route 5
Bardoxolone
Reactant of Route 6
Bardoxolone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.